Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a piperazine ring, a thiadiazole ring, and a methyl ester group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with piperazine and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, but the presence of the piperazine ring and methyl ester group in this compound enhances its solubility and bioavailability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-8-11-12-9(17-8)7-13-3-5-14(6-4-13)10(15)16-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHOKHRWABVCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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